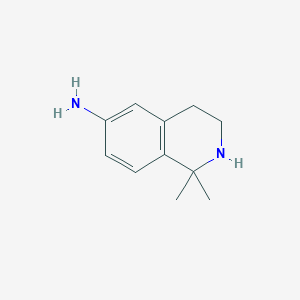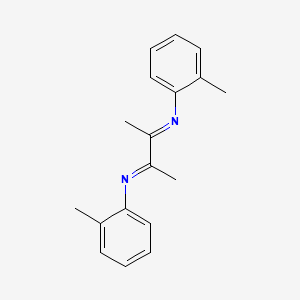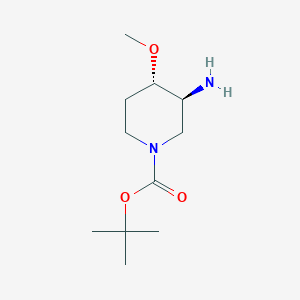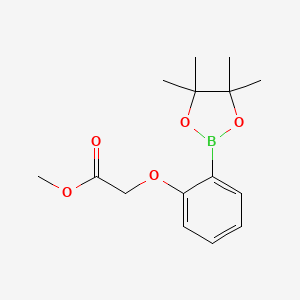
1,1-Dimethyl-3,4-dihydro-2H-isoquinolin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethyl-3,4-dihydro-2H-isoquinolin-6-amine is a chemical compound belonging to the class of isoquinoline derivatives. This compound has garnered significant attention in scientific research due to its potential biological activity and therapeutic applications. Isoquinoline derivatives are known for their diverse pharmacological properties, making them valuable in various fields of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-3,4-dihydro-2H-isoquinolin-6-amine typically involves the N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives followed by the oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, allowing for the generation of N-substituted 3,4-dihydroisoquinolinone derivatives with substituents at the 3-position .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scalable synthetic routes that can be adapted for large-scale production. The use of efficient and mild reaction conditions ensures the feasibility of industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethyl-3,4-dihydro-2H-isoquinolin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form iminium salts, which are key intermediates in its synthesis.
Substitution: N-alkylation reactions are commonly used to introduce substituents at specific positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Mild oxidizing agents are used to convert the compound into iminium salts.
N-Alkylation: Alkyl halides or other alkylating agents are employed under mild conditions to achieve N-alkylation.
Major Products Formed
The major products formed from these reactions include N-substituted 3,4-dihydroisoquinolinone derivatives, which exhibit enhanced biostability and pharmacological properties .
Scientific Research Applications
Chemistry: The compound serves as a valuable scaffold for the synthesis of novel isoquinoline derivatives with potential biological activity.
Biology: Its derivatives have shown promise in biological assays, indicating potential therapeutic applications.
Medicine: Isoquinoline derivatives, including 1,1-Dimethyl-3,4-dihydro-2H-isoquinolin-6-amine, are being explored for their potential use in drug development.
Industry: The compound’s unique chemical properties make it suitable for various industrial applications, including the development of agrochemicals and other bioactive compounds.
Mechanism of Action
The mechanism of action of 1,1-Dimethyl-3,4-dihydro-2H-isoquinolin-6-amine involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, isoquinoline derivatives are known to interact with various biological targets, including enzymes and receptors, leading to their pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1,1-Dimethyl-3,4-dihydro-2H-isoquinolin-6-amine stands out due to its specific substitution pattern and the resulting pharmacological properties. Its unique structure allows for the exploration of novel biological activities and therapeutic applications, distinguishing it from other isoquinoline derivatives.
Properties
IUPAC Name |
1,1-dimethyl-3,4-dihydro-2H-isoquinolin-6-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-11(2)10-4-3-9(12)7-8(10)5-6-13-11/h3-4,7,13H,5-6,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDVLGTHNDZILQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(CCN1)C=C(C=C2)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile](/img/structure/B6324982.png)










![N-Hydroxy-3-[2-(N-hydroxycarbamimidoyl)-ethoxy]-propionamidine](/img/structure/B6325070.png)
